molecular formula C14H15ClN2OS B2721400 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one CAS No. 339022-41-2

1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2721400
CAS No.: 339022-41-2
M. Wt: 294.8
InChI Key: WSHGLWBVGCOIRE-UHFFFAOYSA-N
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Description

1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one is a chemical compound known for its unique structure and properties. It contains a thiazole ring, a chloroaniline moiety, and a dimethylpropanone group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one typically involves the reaction of 2-chloroaniline with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The thiazole ring and chloroaniline moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-14(2,3)12(18)11-8-16-13(19-11)17-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHGLWBVGCOIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=C(S1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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